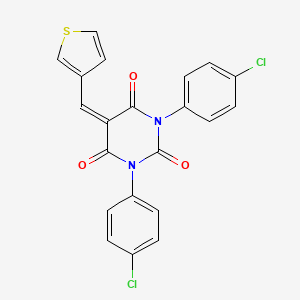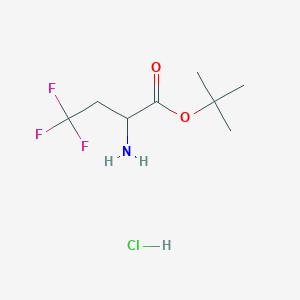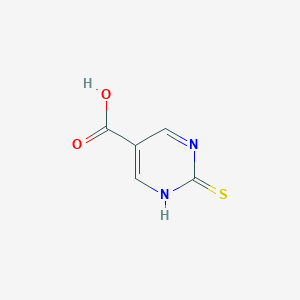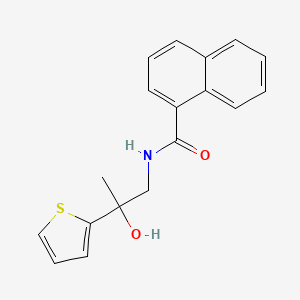![molecular formula C23H17Br2NO2 B2379024 6,8-Dibromo-2-[2-[(3-methoxyphenyl)methoxy]phenyl]quinoline CAS No. 860784-20-9](/img/structure/B2379024.png)
6,8-Dibromo-2-[2-[(3-methoxyphenyl)methoxy]phenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-2-[2-[(3-methoxyphenyl)methoxy]phenyl]quinoline consists of a quinoline core with two bromine atoms at positions 6 and 8. The 2-position of the quinoline is substituted with a phenyl group, which is further substituted with a methoxyphenyl group via a methoxy bridge .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
The compound is synthesized through Suzuki–Miyaura coupling reactions, showcasing the versatility in creating substituted phenyl quinolines. These reactions yield high-purity products, indicating the compound's potential in various chemical applications (Ökten, 2019).
Photophysical Properties
Another study focused on the synthesis and analysis of the photophysical properties of similar quinoline derivatives. These compounds, including 6,8-dibromo-4-methoxyquinolines, show potential for applications in optical and electronic materials due to their unique absorption and fluorescence properties (Khoza, Maluleka, Mama, & Mphahlele, 2012).
Crystal Structure Analysis
Research on compounds like 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one, which share a similar quinoline structure, provides insights into the crystal structures and molecular interactions of such compounds. This is crucial for understanding their stability and reactivity in different environments (Loh, Fun, Sarveswari, Vijayakumar, & Reddy, 2009).
Chemical Properties and Applications
Antimicrobial Evaluation
A study synthesized new quinoline derivatives and evaluated their antimicrobial activity, indicating the potential of compounds like 6,8-dibromo-2-[2-[(3-methoxyphenyl)methoxy]phenyl]quinoline in developing new antimicrobial agents (Kumar & Kumar, 2021).
Corrosion Inhibition
Novel quinoline derivatives have been investigated for their corrosion inhibition performance on iron. This suggests potential applications in material science and engineering, particularly in corrosion protection (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).
Liquid Crystal Synthesis
Research on the synthesis of quinoline derivatives like 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines highlights their potential as liquid crystals, a significant application in display technologies (Rodrigues, Halfen, Feitosa, Frizzo, Martins, Zanatta, Merlo, & Bonacorso, 2019).
Antitubercular Agents
The synthesis of quinoline derivatives containing amino carbinols, similar in structure to the mentioned compound, has been explored for their potential as anti-tubercular agents, indicating a significant application in medicinal chemistry (Karkara, Mishra, Singh, & Panda, 2020).
Mechanism of Action
Target of Action
It is known that quinoline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
properties
IUPAC Name |
6,8-dibromo-2-[2-[(3-methoxyphenyl)methoxy]phenyl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Br2NO2/c1-27-18-6-4-5-15(11-18)14-28-22-8-3-2-7-19(22)21-10-9-16-12-17(24)13-20(25)23(16)26-21/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBYMRFQVGEUGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2378943.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2378944.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride](/img/structure/B2378946.png)



![1-Ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378953.png)

![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2378957.png)

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2378962.png)
![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)
